

6-Methoxybenzofuran-2-carbaldehyde molecular structure and properties.

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Compound of Interest

Compound Name: 6-Methoxybenzofuran-2-carbaldehyde

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An In-depth Technical Guide to **6-Methoxybenzofuran-2-carbaldehyde**: Structure, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of **6-methoxybenzofuran-2-carbaldehyde**, a key heterocyclic building block in organic synthesis and medicinal chemistry. We delve into its molecular structure, physicochemical and spectroscopic properties, and detailed synthetic methodologies. The guide explores the compound's reactivity, underpinned by its distinct functional groups, and highlights its pivotal role as a scaffold in the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this versatile molecule.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran ring system, consisting of a fused benzene and furan ring, is a privileged scaffold found in a multitude of natural products and synthetic compounds with significant biological activity.^{[1][2]} These compounds exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.^{[2][3][4]} **6-**

Methoxybenzofuran-2-carbaldehyde (CAS No. 53860-74-5) emerges as a particularly valuable derivative. Its structure incorporates an electron-donating methoxy group and a reactive aldehyde functionality, making it an exceptionally versatile intermediate for the synthesis of more complex, biologically active molecules.^[1] Understanding its fundamental properties is crucial for its effective application in research and drug development.

Molecular Structure and Physicochemical Properties

6-Methoxybenzofuran-2-carbaldehyde is an organic compound featuring a benzofuran core substituted with a methoxy group (-OCH₃) at the 6-position and a carbaldehyde (formyl, -CHO) group at the 2-position.^[1] The interplay between the aromatic system and these functional groups dictates its chemical behavior and potential for further elaboration.

The key physicochemical properties of this compound are summarized in the table below for quick reference.

Property	Value	Reference(s)
CAS Number	53860-74-5	^[1] ^[5]
Molecular Formula	C ₁₀ H ₈ O ₃	^[1] ^[5]
Molecular Weight	176.17 g/mol	^[1] ^[5]
IUPAC Name	6-methoxy-1-benzofuran-2-carbaldehyde	^[1]
Appearance	Solid	
Melting Point	78-80 °C	
Boiling Point	296.0 ± 20.0 °C (at 760 mmHg)	
SMILES	<chem>COC1=CC2=C(C=C1)C=C(O2)C=O</chem>	^[1]
InChI Key	GOFAYQFZGHXFTL-UHFFFAOYSA-N	^[1]

Spectroscopic Profile for Structural Elucidation

The unambiguous identification and purity assessment of **6-methoxybenzofuran-2-carbaldehyde** rely on a combination of spectroscopic techniques. The expected spectral features are outlined below, providing a self-validating system for characterization.

- **^1H Nuclear Magnetic Resonance (NMR) Spectroscopy:** The ^1H NMR spectrum provides a detailed map of the proton environment. Key expected signals include:
 - A distinct singlet in the downfield region (δ 9.5-10.5 ppm) corresponding to the highly deshielded aldehyde proton.
 - A sharp singlet around δ 3.8-4.0 ppm for the three protons of the methoxy group.
 - A series of signals in the aromatic region (δ 7.0-8.0 ppm) representing the protons on the benzofuran ring system, with coupling patterns indicative of their substitution.
- **^{13}C NMR Spectroscopy:** This technique identifies all unique carbon environments within the molecule. Expected resonances include:
 - A signal at $\sim\delta$ 180-190 ppm for the carbonyl carbon of the aldehyde.
 - Signals in the aromatic/olefinic region (δ 110-160 ppm) for the carbons of the benzofuran core.
 - A peak around δ 55-60 ppm corresponding to the methoxy group carbon.
- **Infrared (IR) Spectroscopy:** IR spectroscopy is instrumental in identifying key functional groups by their characteristic vibrational frequencies.^[6]
 - A strong, sharp absorption band around $1680\text{-}1700\text{ cm}^{-1}$ is indicative of the C=O stretch of the conjugated aldehyde.
 - Multiple bands in the $1450\text{-}1600\text{ cm}^{-1}$ region correspond to C=C stretching vibrations within the aromatic rings.
 - Strong C-O stretching bands for the ether linkages (methoxy and furan ring) will appear in the $1000\text{-}1300\text{ cm}^{-1}$ region.^[7]

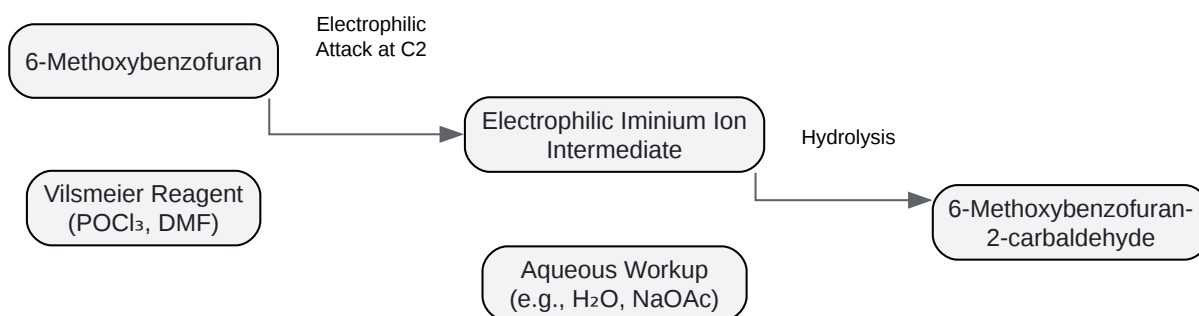
- Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern.[8]
 - The electron-impact (EI) mass spectrum should show a prominent molecular ion (M^+) peak at $m/z = 176$, confirming the molecular weight.
 - Common fragmentation pathways may include the loss of a hydrogen radical ($M-1$), a formyl radical ($M-29$), or a methyl radical from the methoxy group ($M-15$).

Synthesis and Chemical Reactivity

The utility of **6-methoxybenzofuran-2-carbaldehyde** as a synthetic intermediate stems from its accessible synthesis and the versatile reactivity of its functional groups.

Synthetic Strategy: Vilsmeier-Haack Formylation

A common and efficient method for introducing a formyl group onto an electron-rich aromatic ring is the Vilsmeier-Haack reaction.[9] This approach is well-suited for the synthesis of **6-methoxybenzofuran-2-carbaldehyde** from the corresponding 6-methoxybenzofuran precursor. The electron-donating nature of the methoxy group and the inherent reactivity of the benzofuran ring facilitate electrophilic substitution at the C2 position.



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Caption: Vilsmeier-Haack reaction workflow for synthesis.

Protocol 1: Synthesis via Vilsmeier-Haack Reaction

- **Reagent Preparation:** In a three-necked flask under an inert atmosphere (N_2), cool dimethylformamide (DMF, 3 eq.) to 0 °C. Add phosphorus oxychloride ($POCl_3$, 1.2 eq.) dropwise while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
- **Reaction:** Dissolve 6-methoxybenzofuran (1 eq.) in a minimal amount of DMF or a suitable solvent like 1,2-dichloroethane. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.
- **Heating:** After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring progress by TLC.
- **Workup:** Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice containing sodium acetate (3-5 eq.). Stir vigorously until the intermediate hydrolyzes completely.
- **Extraction:** Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield the pure product.

Chemical Reactivity

The reactivity of **6-methoxybenzofuran-2-carbaldehyde** is dominated by its aldehyde group and the electron-rich nature of the benzofuran nucleus.^[1]

- **Reactions at the Aldehyde Group:** The formyl group is a prime site for nucleophilic addition and condensation reactions. This allows for the construction of a vast array of derivatives, including alcohols (via reduction), carboxylic acids (via oxidation), imines/schiff bases (via condensation with amines), and alkenes (via Wittig or Horner-Wadsworth-Emmons reactions).^[1]
- **Reactions on the Benzofuran Ring:** The benzofuran ring system is generally susceptible to electrophilic substitution. However, the aldehyde group at C2 is electron-withdrawing, which

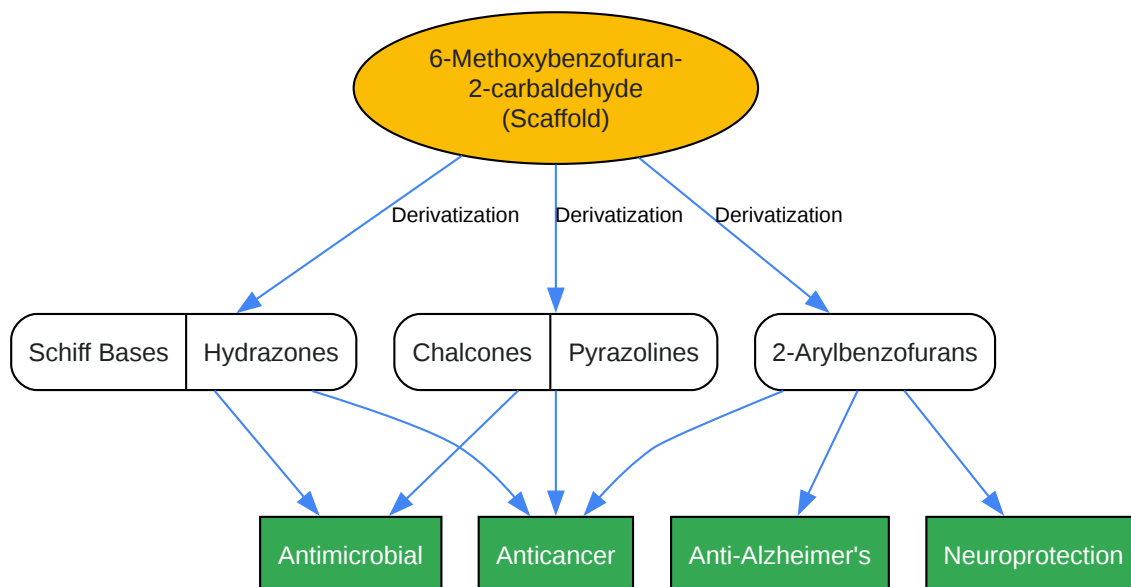
deactivates the ring towards further electrophilic attack. Reactions like nitration or halogenation, if they occur, would likely be directed to the benzene portion of the scaffold.

Caption: Key reaction pathways for **6-methoxybenzofuran-2-carbaldehyde**.

Applications in Drug Discovery

The benzofuran scaffold is a cornerstone in medicinal chemistry, and **6-methoxybenzofuran-2-carbaldehyde** serves as a critical starting point for creating novel drug candidates.^[1] Its derivatives have been investigated for a range of therapeutic applications.

- **Anticancer Agents:** Many benzofuran derivatives have demonstrated significant cytotoxicity against various cancer cell lines.^[2] The aldehyde can be converted into hydrazones, pyrazolines, or other heterocyclic systems known to possess antitumor activity.^[2] For example, Moracin M, a 2-arylbenzofuran, has shown activity against human melanoma cells.^[4]
- **Anti-Alzheimer's Agents:** The scaffold has been used to develop dual inhibitors of cholinesterases (AChE and BChE) and β -secretase (BACE1), key enzymes in the pathology of Alzheimer's disease.^[10] The aldehyde handle allows for the introduction of pharmacophores that can interact with the active sites of these enzymes.
- **Antimicrobial Agents:** The benzofuran core is present in compounds with potent antibacterial and antifungal properties.^[11] **6-Methoxybenzofuran-2-carbaldehyde** can be elaborated into Schiff bases or chalcone-like structures, which are classes of compounds frequently associated with antimicrobial activity.
- **Neuroprotective Agents:** Certain benzofuran-type stilbenes isolated from natural sources have shown significant neuroprotective activity against glutamate-induced cell death.^[3] This highlights the potential of the core structure in developing treatments for neurodegenerative disorders.



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Caption: Role as a scaffold in developing diverse therapeutic agents.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **6-methoxybenzofuran-2-carbaldehyde** is essential.

- Hazard Statements: The compound is classified as acutely toxic if swallowed (H301) and may cause skin, eye, and respiratory irritation.[12]
- Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
- Storage: For long-term stability, the compound should be stored at -20°C, sealed tightly under an inert atmosphere, and protected from moisture.

Conclusion and Future Outlook

6-Methoxybenzofuran-2-carbaldehyde is a high-value chemical intermediate with a well-defined molecular structure and predictable reactivity. Its straightforward synthesis and the versatility of its aldehyde functional group make it an ideal platform for the generation of diverse molecular libraries. Its central role in the synthesis of compounds targeting cancer, neurodegenerative diseases, and microbial infections underscores its continued importance in the field of drug discovery. Future research will likely focus on developing more efficient, one-pot synthetic methodologies and exploring its application in novel therapeutic areas through the design of innovative derivatives.

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